molecular formula C19H16N2O5 B187116 3,3'-(2-oxopropane-1,3-diyl)bis(3-hydroxy-1,3-dihydro-2H-indol-2-one) CAS No. 76325-81-0

3,3'-(2-oxopropane-1,3-diyl)bis(3-hydroxy-1,3-dihydro-2H-indol-2-one)

Cat. No. B187116
CAS RN: 76325-81-0
M. Wt: 352.3 g/mol
InChI Key: ROCVBZTWTGXHKR-UHFFFAOYSA-N
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Description

3,3'-(2-oxopropane-1,3-diyl)bis(3-hydroxy-1,3-dihydro-2H-indol-2-one), also known as Isatin bis(3-hydroxypropyl)amide (IBHA), is a chemical compound with potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism Of Action

The mechanism of action of IBHA is not fully understood, but studies have shown that it inhibits the activity of various enzymes and proteins, including topoisomerase II, carbonic anhydrase, and cyclooxygenase-2. IBHA has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.

Biochemical And Physiological Effects

IBHA has been shown to have various biochemical and physiological effects, including reducing the levels of reactive oxygen species and increasing the levels of antioxidants. Additionally, IBHA has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

IBHA has several advantages for lab experiments, including its ease of synthesis and its potential therapeutic applications. However, IBHA also has limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for IBHA research, including its use as a chemotherapeutic agent, its potential as an anti-inflammatory agent for the treatment of inflammatory diseases, and its use as an antimicrobial agent for the treatment of bacterial and fungal infections. Additionally, further studies are needed to fully understand the mechanism of action of IBHA and its potential side effects.

Synthesis Methods

IBHA can be synthesized using different methods, including one-pot synthesis, microwave-assisted synthesis, and solvent-free synthesis. One-pot synthesis involves the reaction of isatin with 3-chloropropanol in the presence of a base, while microwave-assisted synthesis involves the reaction of isatin with 3-hydroxypropylamine under microwave irradiation. Solvent-free synthesis involves the reaction of isatin with 3-hydroxypropylamine under solvent-free conditions.

Scientific Research Applications

IBHA has been studied for its potential therapeutic applications, including as an anticancer agent, anti-inflammatory agent, and antimicrobial agent. Studies have shown that IBHA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. IBHA has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, IBHA has been shown to possess antimicrobial properties against various microorganisms, including bacteria and fungi.

properties

CAS RN

76325-81-0

Product Name

3,3'-(2-oxopropane-1,3-diyl)bis(3-hydroxy-1,3-dihydro-2H-indol-2-one)

Molecular Formula

C19H16N2O5

Molecular Weight

352.3 g/mol

IUPAC Name

3-hydroxy-3-[3-(3-hydroxy-2-oxo-1H-indol-3-yl)-2-oxopropyl]-1H-indol-2-one

InChI

InChI=1S/C19H16N2O5/c22-11(9-18(25)12-5-1-3-7-14(12)20-16(18)23)10-19(26)13-6-2-4-8-15(13)21-17(19)24/h1-8,25-26H,9-10H2,(H,20,23)(H,21,24)

InChI Key

ROCVBZTWTGXHKR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)CC3(C4=CC=CC=C4NC3=O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)CC3(C4=CC=CC=C4NC3=O)O)O

Other CAS RN

76325-81-0

Origin of Product

United States

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